tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

Synthetic Chemistry Protecting Group Strategy Piperazine Chemistry

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS 1279029-66-1) is a synthetic piperazine derivative with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol. It is a member of the broader class of N-Boc-protected heterocyclic building blocks.

Molecular Formula C14H20FN3O2
Molecular Weight 281.33 g/mol
CAS No. 1279029-66-1
Cat. No. B1445509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate
CAS1279029-66-1
Molecular FormulaC14H20FN3O2
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)F
InChIInChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3
InChIKeyBRGCBYTUEBQKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS 1279029-66-1) as a Key Intermediate


tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS 1279029-66-1) is a synthetic piperazine derivative with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol . It is a member of the broader class of N-Boc-protected heterocyclic building blocks. The compound features a 3-fluoropyridin-2-yl group linked to a piperazine ring, which is in turn protected by a tert-butoxycarbonyl (Boc) group. This specific substitution pattern is a core structural motif involved in the synthesis of bioactive molecules, notably as a precursor to the 1-(3-fluoropyridin-2-yl)piperazine fragment found in potent TRPM8 antagonists like AMG 333 .

Why tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate Cannot Be Replaced by a Generic Piperazine Building Block


The functional value of this compound lies in the precise combination of its three structural components: the pyridine nitrogen's position, the fluorine atom at the 3-position, and the acid-labile Boc protecting group. Swapping the Boc group for another protecting group (e.g., Cbz, Fmoc) or using the free amine 1-(3-fluoropyridin-2-yl)piperazine (CAS 85386-84-1) prematurely alters the reactivity profile and can lead to unwanted side reactions or deprotection in subsequent synthetic steps. Furthermore, regioisomers like tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS 501126-13-2) cannot be interchanged, as the shift in fluorine and piperazine positions drastically changes the electronic properties of the pyridine ring and leads to entirely different final compounds, such as intermediates for the CDK4/6 inhibitor palbociclib instead of TRPM8 antagonists . Direct procurement of the correct, protected intermediate is therefore critical for maintaining synthetic route fidelity and final product identity.

Quantitative Differentiation Evidence for tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate


Boc Protection Enables Orthogonal Synthetic Strategy vs. Free Amine Analogs

The target compound provides a crucial synthetic advantage over its direct deprotected analog, 1-(3-fluoropyridin-2-yl)piperazine (CAS 85386-84-1). The Boc group masks the nucleophilic secondary amine of the piperazine ring, allowing for chemoselective transformations at other reactive sites without interference [1]. This is a class-level inference for Boc-protected amines, where controlled deprotection with trifluoroacetic acid (TFA) can be achieved quantitatively in a later step. In contrast, starting a synthesis with the free amine analog would necessitate additional protection/deprotection sequences, reducing overall yield and increasing purification steps.

Synthetic Chemistry Protecting Group Strategy Piperazine Chemistry

Positional Isomer Differentially Impacts Final Drug Target vs. 6-Fluoropyridin-3-yl Isomer

The 3-fluoropyridin-2-yl substitution pattern is a critical pharmacophore for specific biological targets, demonstrating a divergent application from its regioisomer. The deprotected form, 1-(3-fluoropyridin-2-yl)piperazine, which is directly derived from the target compound, has been shown to be a key fragment in potent TRPM8 antagonists like AMG 333 (IC50 of 13 nM for human TRPM8) . In contrast, the regioisomer tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate is a documented intermediate in the synthesis of palbociclib, a CDK4/6 inhibitor . This distinction is not merely theoretical; the two isomers lead to completely different biological activities and therapeutic applications, making the procurement of the correct isomer non-negotiable for target-specific projects.

Medicinal Chemistry TRPM8 Antagonist Kinase Inhibitor Isomer Selectivity

Purity Specification of ≥98% Meets Strict Procurement Standards for Advanced Intermediates

Commercial sourcing for this compound offers a verifiable purity advantage. The primary supplier, MolCore, specifies a minimum purity of 98% (NLT 98%), as verified by their quality control systems . This contrasts with other suppliers like AKSci, which lists a minimum purity of 95% for the same compound . While the deprotected analog 1-(3-fluoropyridin-2-yl)piperazine is also available, it is commonly offered only at a 95% purity specification from multiple vendors . For advanced intermediates that are several steps into a synthetic sequence, a higher initial purity reduces the risk of carrying through unidentified impurities that could compromise the final active pharmaceutical ingredient's (API) purity profile.

Quality Control Purity Analysis Pharmaceutical Intermediate

Validated Biological Potency of the Core Fragment at Alpha-2 Adrenoceptors

The intrinsic biological value of the core scaffold is established by its deprotected form. In a classical medicinal chemistry study, 1-(3-fluoro-2-pyridinyl)piperazine, which would be prepared from the target compound via Boc deprotection, was demonstrated to be more potent than the reference standards yohimbine and rauwolscine at displacing [3H]clonidine from alpha-2 adrenoceptor binding sites in calf cerebral cortex [1]. This same compound also showed higher affinity for the alpha-2 site over the alpha-1 site, confirming its target selectivity. Furthermore, the 3-fluoro derivative proved more potent than the reference standards in reversing clonidine-induced mydriasis in an in vivo rat model [1]. This established biological activity provides a strong rationale for selecting this specific fluorinated building block over other halogen-substituted or unsubstituted pyridinyl piperazines when exploring alpha-2 adrenoceptor pharmacology.

Alpha-2 Adrenoceptor Antagonist GPCR CNS In Vivo Pharmacology

High-Value Application Scenarios for tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate


Synthesis of TRP Channel Modulators for Pain and Migraine Research

This compound is the ideal protected precursor for the 1-(3-fluoropyridin-2-yl)piperazine fragment, a core component of highly potent TRPM8 antagonists like AMG 333, which has a human TRPM8 IC50 of 13 nM . Procuring it in high purity (≥98%) ensures a streamlined synthesis of advanced TRPM8-targeting candidates for preclinical pain and migraine programs.

Development of Selective Alpha-2 Adrenoceptor Antagonists for CNS Disorders

As shown in foundational medicinal chemistry literature, the final deprotected product of this intermediate demonstrates superior in vivo activity over yohimbine and rauwolscine in reversing clonidine-induced mydriasis [1]. This makes the Boc-protected starting material a critical procurement item for any laboratory initiating a medicinal chemistry campaign around novel, selective alpha-2 adrenoceptor antagonists for conditions such as depression or cognitive disorders.

Advanced Intermediate for Parallel Medicinal Chemistry Libraries

The orthogonal protection of the piperazine nitrogen allows for versatile, late-stage diversification [2]. A research unit can procure this single, high-purity intermediate and then perform various N-deprotection and subsequent functionalization reactions to rapidly generate a library of analogs exploring the 3-fluoropyridin-2-yl scaffold, a proven privileged structure with known biological activity [1].

Quality-Control-Driven Procurement for API Impurity Profiling

For analytical chemistry and process development departments, sourcing a version with a verified minimum purity of 98% (NLT 98%) from an ISO-certified supplier like MolCore is crucial. This high-grade material can serve as a qualified reference standard or a key starting material where the initial impurity profile is tightly controlled, directly impacting the robustness of subsequent Good Manufacturing Practice (GMP) syntheses.

Quote Request

Request a Quote for tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.